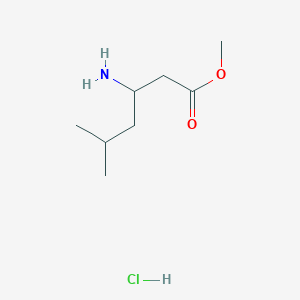
2-ethynyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-thiazolidine typically involves the reaction of 2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and does not require any catalyst, making it a favorable method for producing thiazolidine derivatives . The reaction conditions can be optimized by adjusting the pH and temperature to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent cyclization reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to thiazolidinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethynyl group or the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
2-Ethynyl-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-ethynyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its antimicrobial and antifungal activities.
Thiazolidinedione: A derivative with antidiabetic properties, used in the treatment of type 2 diabetes.
Thiazolidine-2-thione: Known for its bioactivity and use in medicinal chemistry.
Uniqueness of 2-Ethynyl-1,3-Thiazolidine: The presence of the ethynyl group at the second position of the thiazolidine ring distinguishes this compound from other similar compounds
Properties
CAS No. |
2137793-97-4 |
|---|---|
Molecular Formula |
C5H7NS |
Molecular Weight |
113.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



